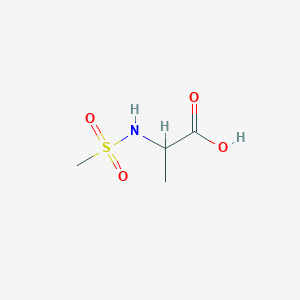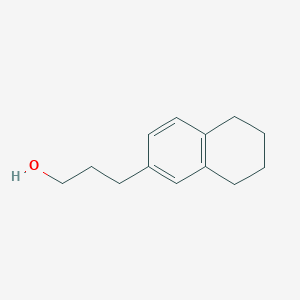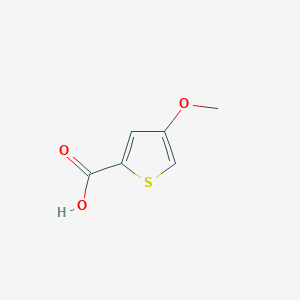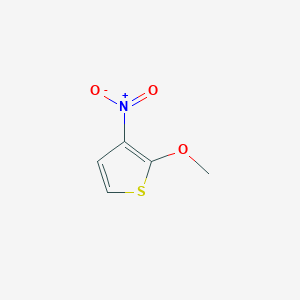
2-甲磺酰胺基丙酸
描述
Molecular Structure Analysis
The molecular formula of 2-Methanesulfonamidopropanoic acid is C4H9NO4S . It has a molecular weight of 167.18 .Physical And Chemical Properties Analysis
2-Methanesulfonamidopropanoic acid is a solid at room temperature . It has a predicted melting point of 104.63° C and a predicted boiling point of 335.1° C at 760 mmHg . The predicted density is 1.4 g/cm3, and the refractive index is n20D 1.49 .科学研究应用
甲烷的工业转化
源自甲烷的甲磺酸 (MSA) 在工业应用中显示出前景。一项研究重点介绍了甲烷选择性转化为甲磺酸,这是一种具有多种工业用途的化学品,尤其是在直接方法在较小规模上经济可行的情况下 (Roytman 和 Singleton,2019)。另一项研究描述了一种从甲烷和三氧化硫生产 MSA 的实用工艺,实现了超过 99% 的选择性和产率 (Díaz-Urrutia 和 Ott,2019)。
在金属浸出中的应用
MSA 已用于从黄铜矿中浸出铜,对各种金属表现出高溶解度。以过氧化氢为氧化剂,铜的萃取效率显着提高 (Ahn、Wu 和 Lee,2019)。
半导体制造
在半导体组装过程中,MSA 在电镀步骤中发挥作用。关于与电镀和封装工艺相关的硫 (S) 渗入活动的研究表明,MSA 影响引线框架表面状况,这对于了解半导体器件中的潜在失效机制至关重要 (Omar、Jalar、Bakar 和 Hamid,2022)。
不锈钢中的腐蚀行为
已经研究了不锈钢在甲磺酸中的腐蚀行为,这与 MSA 的储存和运输特别相关。发现 MSA 中杂质的存在会破坏金属表面,导致腐蚀性侵蚀 (Finšgar 和 Milošev,2010)。
电化学应用
研究已经检验了 MSA 在电化学应用中的作用,例如甲磺酸中的锌沉积和溶解,用于氧化还原液流电池。MSA 中锌的性能显示出有望提高电池技术的能源效率 (Leung、Ponce-de-León、Low 和 Walsh,2011)。
恢复银回收中的反应性
MSA 已用于从太阳能电池中回收银。一项研究提出了一个分馏过程,用于恢复再利用的 MSA 溶液的反应性,从而提高银回收效率 (Lee、Lee、Ahn 和 Kang,2019)。
作用机制
Target of Action
Sulfonamides, a class of compounds to which 2-methanesulfonamidopropanoic acid belongs, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria .
Mode of Action
Based on the general mechanism of sulfonamides, it can be inferred that 2-methanesulfonamidopropanoic acid might inhibit the synthesis of folic acid by competing with paba, thereby inhibiting the growth of bacteria .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria .
Result of Action
As a sulfonamide, it is likely to inhibit bacterial growth by interfering with folic acid synthesis .
安全和危害
生化分析
Biochemical Properties
2-Methanesulfonamidopropanoic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as alanine transaminase. The nature of these interactions often involves the inhibition or activation of enzyme activities, thereby influencing metabolic pathways and cellular functions .
Cellular Effects
2-Methanesulfonamidopropanoic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in oxidative stress responses and metabolic regulation. Additionally, 2-Methanesulfonamidopropanoic acid can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 2-Methanesulfonamidopropanoic acid involves its interaction with specific biomolecules, leading to changes in enzyme activity and gene expression. At the molecular level, it binds to active sites of enzymes, either inhibiting or activating their functions. This binding can result in the modulation of metabolic pathways and cellular processes. For instance, 2-Methanesulfonamidopropanoic acid has been shown to inhibit the activity of certain enzymes involved in amino acid metabolism, thereby affecting the overall metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methanesulfonamidopropanoic acid can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to 2-Methanesulfonamidopropanoic acid can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of monitoring the stability and activity of the compound in experimental settings .
Dosage Effects in Animal Models
The effects of 2-Methanesulfonamidopropanoic acid vary with different dosages in animal models. At low doses, the compound has been observed to modulate enzyme activities and metabolic pathways without causing significant adverse effects. At higher doses, 2-Methanesulfonamidopropanoic acid can induce toxic effects, including cellular damage and metabolic dysregulation. These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity .
Metabolic Pathways
2-Methanesulfonamidopropanoic acid is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as alanine transaminase and other aminotransferases, influencing the conversion of amino acids and the production of metabolic intermediates. These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Methanesulfonamidopropanoic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target cells. The distribution of 2-Methanesulfonamidopropanoic acid can influence its activity and effectiveness in modulating biochemical reactions and cellular processes .
Subcellular Localization
The subcellular localization of 2-Methanesulfonamidopropanoic acid is critical for its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence metabolic processes and energy production. Understanding the subcellular localization of 2-Methanesulfonamidopropanoic acid is essential for elucidating its role in cellular function and metabolism .
属性
IUPAC Name |
2-(methanesulfonamido)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c1-3(4(6)7)5-10(2,8)9/h3,5H,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSHKPMKSXBARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541015 | |
| Record name | N-(Methanesulfonyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879123-60-1 | |
| Record name | N-(Methanesulfonyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)






![Isothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1314177.png)

